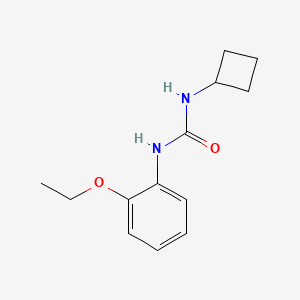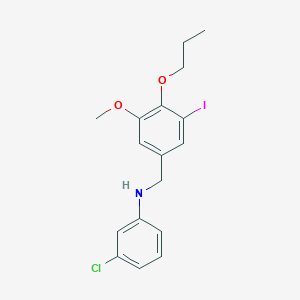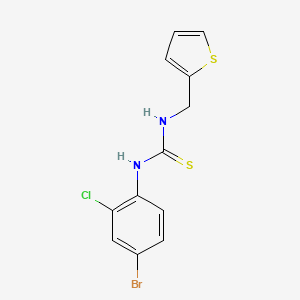![molecular formula C15H23N3O3S B4853324 N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4853324.png)
N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are a family of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes. HDACs play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to the repression of gene transcription. N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide inhibits HDAC activity, leading to the accumulation of acetylated histones, which in turn leads to the activation of gene transcription. This mechanism of action has been shown to be effective in inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to have a wide range of biochemical and physiological effects in various cell types. In cancer cells, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide induces cell cycle arrest, apoptosis, and differentiation by regulating the expression of genes involved in these processes. In addition, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been found to sensitize cancer cells to chemotherapy and radiation therapy by regulating the expression of genes involved in DNA repair and cell survival. In neurodegenerative diseases, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to protect neurons from oxidative stress and inflammation by regulating the expression of genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDACs in gene regulation and disease pathogenesis. In addition, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders, making it a promising candidate for drug development. However, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. In addition, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide. One area of research is the development of more potent and selective HDAC inhibitors with fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide treatment in cancer patients. In addition, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in neurodegenerative diseases and inflammatory disorders, and further research is needed to explore its efficacy and safety in these conditions. Finally, the combination of N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide with other drugs or therapies is an area of research that holds promise for improving the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition to cancer, N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in neurodegenerative diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-5-4-6-13(2)15(12)16-14(19)11-17-7-9-18(10-8-17)22(3,20)21/h4-6H,7-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLAOHMASAZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4853249.png)
![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)

![1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853297.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
![3-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4853325.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)

